2-Phenyloxazolo[5,4-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-phenyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H8N2O/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H |
InChI Key |
VCERSBIWGDRCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)N=CC=C3 |
Origin of Product |
United States |
Reactivity and Derivatization Studies of 2 Phenyloxazolo 5,4 B Pyridine
Electrophilic Aromatic Substitution Analogues
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. However, the reactivity of the 2-phenyloxazolo[5,4-b]pyridine core towards electrophiles is complex due to the presence of the deactivating pyridine (B92270) nitrogen and the activating, yet potentially reactive, oxazole (B20620) and phenyl moieties.
Direct Functionalization on the Pyridine Moiety
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic attack. The nitrogen atom deactivates the ring towards electrophiles, making reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation challenging to achieve directly on the pyridine portion of the this compound scaffold. Such reactions typically require harsh conditions and often result in low yields. The situation is further complicated by the propensity of the pyridine nitrogen to be protonated or to coordinate with Lewis acids under typical EAS conditions, which further deactivates the ring.
To circumvent this low reactivity, one common strategy for the functionalization of pyridines is the initial conversion to the corresponding N-oxide. The N-oxide is more amenable to electrophilic substitution, directing incoming electrophiles to the C4 and C6 positions. Subsequent deoxygenation can then yield the substituted pyridine. While specific studies on the N-oxidation and subsequent electrophilic substitution of this compound are not extensively reported, this approach remains a plausible route for the selective functionalization of its pyridine ring.
Functionalization on the Oxazole Ring
The oxazole ring, in contrast to the pyridine ring, is considered an electron-rich five-membered heterocycle. This would suggest a higher propensity for electrophilic substitution. However, the oxazole ring is also known to be susceptible to ring-opening under acidic conditions, which are often employed in electrophilic aromatic substitution reactions. The stability of the oxazole ring in this compound under various electrophilic conditions would need to be carefully evaluated. Electrophilic attack, if successful, would be predicted to occur at the C5 position, which is analogous to the C2 position in standalone oxazoles.
Electrophilic Attack on the Phenyl Substituent
The 2-phenyl group of this compound is an activated benzene (B151609) ring and is expected to be the most reactive site for electrophilic aromatic substitution. The oxazolopyridine moiety acts as a substituent on this phenyl ring, and its electronic effect will direct the position of electrophilic attack. The directing influence of the 2-oxazolopyridinyl group would determine whether incoming electrophiles are directed to the ortho, meta, or para positions of the phenyl ring. Detailed studies on the directing effects of this specific substituent are necessary to predict the regioselectivity of reactions such as nitration, halogenation, or acylation on the phenyl ring.
Nucleophilic Substitution Reactions
Nucleophilic substitution provides a complementary approach to the functionalization of the this compound system, particularly for introducing substituents onto the electron-deficient pyridine ring.
Directed Metalation Strategies for Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. In the context of this compound, the pyridine nitrogen and the oxazole oxygen could potentially act as directing groups.
Metalation of pyridines can be complicated by the competitive addition of the organometallic reagent to the C=N bond. However, with appropriate directing groups and reaction conditions, selective deprotonation of the pyridine ring can be achieved. For the this compound scaffold, it is conceivable that a strong base like lithium diisopropylamide (LDA) or a hindered organolithium reagent could deprotonate one of the available positions on the pyridine ring, likely C7, directed by the fused oxazole ring and the pyridine nitrogen. The resulting organometallic intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups.
Nucleophilic Attack on Ring Systems
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (C6 and C4 in the pyridine numbering, which correspond to C5 and C7 in the fused system). For a nucleophilic attack to occur, a good leaving group, such as a halide, must be present at one of these positions.
For instance, a halogenated derivative of this compound could undergo nucleophilic substitution with various nucleophiles like amines, alkoxides, or thiolates. This approach is commonly used in the synthesis of derivatives of related heterocyclic systems. For example, in the analogous thiazolo[5,4-b]pyridine (B1319707) series, a bromo-derivative has been successfully utilized in Suzuki coupling reactions to introduce new aryl or heteroaryl groups. This suggests that a similar strategy could be applied to this compound, where a halogenated precursor could serve as a versatile intermediate for a variety of cross-coupling reactions.
The following table summarizes the potential reactivity of the different moieties within the this compound structure:
| Ring System | Reaction Type | Predicted Reactivity | Potential Positions for Functionalization |
| Pyridine | Electrophilic Substitution | Low | C4, C6 (after N-oxidation) |
| Nucleophilic Substitution | High (with leaving group) | C5, C7 | |
| Directed Metalation | Moderate to High | C7 | |
| Oxazole | Electrophilic Substitution | Moderate (risk of ring opening) | C5 |
| Phenyl | Electrophilic Substitution | High | ortho, meta, para (depending on directing effect) |
Functionalization Strategies
Functionalization of the this compound core is a primary method for creating diverse chemical libraries for further investigation. Key strategies involve derivatization at the 2-position, modification of the appended phenyl ring, and substitution on the ring nitrogen atoms.
Introduction of Carboxylic Acid Derivatives
A novel, one-step method has been developed for the synthesis of oxazolo[5,4-b]pyridine (B1602731) derivatives that incorporate an aliphatic carboxylic acid group. This strategy involves the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, or glutaric anhydride. The reaction proceeds through an initial formation of a monoamide intermediate, which then undergoes a spontaneous intramolecular cyclization to yield the final oxazolo[5,4-b]pyridine product with a carboxylic acid linker. This method is advantageous as it avoids harsh reaction conditions, long reaction times, and low yields often associated with other synthetic routes. The conditions have been optimized to achieve high yields and purity of the target compounds.
Table 1: Synthesis of Oxazolo[5,4-b]pyridine Carboxylic Acid Derivatives
| Starting 3-Aminopyridone | Anhydride Reagent | Resulting Product |
|---|---|---|
| 3-amino-4,6-dimethylpyridin-2(1H)-one | Succinic anhydride | 4-(5,7-dimethyl-2-oxooxazolo[5,4-b]pyridin-3(2H)-yl)butanoic acid |
| 3-amino-4-phenyl-6-methylpyridin-2(1H)-one | Succinic anhydride | 4-(5-methyl-7-phenyl-2-oxooxazolo[5,4-b]pyridin-3(2H)-yl)butanoic acid |
| 3-amino-4-(p-tolyl)-6-methylpyridin-2(1H)-one | Maleic anhydride | (Z)-4-(5-methyl-2-oxo-7-(p-tolyl)oxazolo[5,4-b]pyridin-3(2H)-yl)-4-oxobut-2-enoic acid |
| 3-amino-4,6-dimethylpyridin-2(1H)-one | Glutaric anhydride | 5-(5,7-dimethyl-2-oxooxazolo[5,4-b]pyridin-3(2H)-yl)-5-oxopentanoic acid |
This table is based on the synthetic strategy described in the literature, where 3-aminopyridones react with dicarboxylic acid anhydrides to form the corresponding carboxylic acid derivatives of the oxazolo[5,4-b]pyridine scaffold.
Modification of the Phenyl Substituent
The synthesis of 2-(substituted phenyl)oxazolo[5,4-b]pyridines allows for the exploration of structure-activity relationships by modifying the peripheral phenyl ring. These derivatives are typically synthesized via the condensation of a substituted 3-amino-2-hydroxypyridine (B57635) with a corresponding substituted benzoic acid or benzoyl chloride. The nature and position of the substituents on the phenyl ring can be varied to influence the molecule's electronic properties and steric profile.
Common synthetic pathways involve a copper(I)-mediated cyclization of halopyridylamides, which can be prepared from commercially available halonitropyridines or haloaminopyridines and substituted benzoyl chlorides. This approach provides good yields for a range of 2-aryl substituted oxazolo[5,4-b]pyridines. The substituents on the phenyl ring can range from simple alkyl and alkoxy groups to halogens, which are introduced via the selection of the appropriate starting benzoyl chloride.
Table 2: Examples of 2-(Substituted Phenyl)oxazolo[5,4-b]pyridine Derivatives
| Phenyl Substituent | Precursor (Example) | Resulting Compound |
|---|---|---|
| 4-Chloro | 4-Chlorobenzoyl chloride | 2-(4-chlorophenyl)oxazolo[5,4-b]pyridine |
| 4-Methoxy | 4-Methoxybenzoyl chloride | 2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine |
| 3-Trifluoromethyl | 3-(Trifluoromethyl)benzoyl chloride | 2-(3-(trifluoromethyl)phenyl)oxazolo[5,4-b]pyridine |
| 4-Methyl | 4-Methylbenzoyl chloride | 2-(p-tolyl)oxazolo[5,4-b]pyridine |
This table illustrates how different substituents on the phenyl ring are incorporated by using variously substituted benzoyl chlorides in the synthesis of the this compound core.
Functionalization of Ring Nitrogen Atoms
The nitrogen atoms within the oxazolo[5,4-b]pyridine ring system are targets for functionalization, which can alter the molecule's solubility, basicity, and biological interactions. The pyridine nitrogen is susceptible to reactions such as N-alkylation and N-oxidation.
N-alkylation can introduce various alkyl or arylmethyl groups, leading to the formation of quaternary pyridinium (B92312) salts. This modification is typically achieved by reacting the parent heterocycle with an alkyl halide. Quaternization of the pyridine nitrogen can significantly impact the electronic distribution of the ring system.
Another key functionalization is the formation of an N-oxide at the pyridine nitrogen. Pyridine N-oxides can be synthesized by treating the parent pyridine with an oxidizing agent like hydrogen peroxide or a peroxy acid. The resulting N-oxide can then serve as a versatile intermediate for further functionalization, such as photocatalyzed ortho-alkylation reactions.
Ring Transformations and Rearrangements
Beyond simple functionalization, the this compound scaffold can undergo more complex reactions involving the rearrangement or transformation of its heterocyclic core.
Intramolecular Rearrangements
A significant reaction of this scaffold is the intramolecular rearrangement of 7-aryloxazolo[5,4-b]pyridines into benzo[c]naphthyridin-4(3H)-ones. This transformation is catalyzed by aluminum chloride (AlCl₃) under mild heating conditions (90 °C). The reaction proceeds relatively quickly, typically in under four hours, and is compatible with a variety of electron-rich aromatic and heteroaromatic substrates at the 7-position. This rearrangement provides a synthetic route to complex, fused heterocyclic systems that are otherwise difficult to access. The proposed mechanism involves coordination of AlCl₃, followed by ring-opening of the oxazole and a subsequent intramolecular cyclization onto the aryl ring.
Table 3: AlCl₃-Catalyzed Rearrangement of 7-Aryloxazolo[5,4-b]pyridines
| Starting 7-Aryl-Substituted Oxazolo[5,4-b]pyridine | Product |
|---|---|
| 7-Phenyloxazolo[5,4-b]pyridine | Benzo[c]naphthyridin-4(3H)-one |
| 7-(4-Methoxyphenyl)oxazolo[5,4-b]pyridine | 9-Methoxybenzo[c]naphthyridin-4(3H)-one |
| 7-(Thiophen-2-yl)oxazolo[5,4-b]pyridine | Thieno[3,2-c]naphthyridine-6(7H)-one |
This table showcases the transformation of various 7-aryloxazolo[5,4-b]pyridines into different fused naphthyridinone structures via an intramolecular rearrangement.
Conversion to Other Fused Heterocycles
The oxazolo[5,4-b]pyridine ring system can serve as a precursor for the synthesis of other fused heterocyclic structures, although this area is less explored than direct functionalization. Such transformations often involve a ring-opening and subsequent re-closure sequence. For instance, related isoxazolo[4,5-b]pyridines have been shown to undergo base-promoted ring-opening of the isoxazole (B147169) moiety.
A similar principle could be applied to oxazolopyridines, where cleavage of the C-O bond in the oxazole ring would generate an intermediate that could be trapped and recyclized. For example, treatment with a strong base or nucleophile could open the oxazole ring to form a 2-amido-3-hydroxypyridine derivative. This intermediate, possessing multiple reactive sites, could then undergo condensation with a different reagent to form a new fused ring system, such as a thiazolo[5,4-b]pyridine or a pyrazolo[3,4-b]pyridine, by introducing appropriate sulfur or nitrogen-containing synthons. While direct conversion of this compound is not extensively documented, the reactivity of analogous systems suggests the potential for such transformations, for example, through Dimroth-type rearrangements where ring heteroatoms are exchanged.
Spectroscopic and Structural Characterization Techniques for 2 Phenyloxazolo 5,4 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of 2-Phenyloxazolo[5,4-b]pyridine, distinct signals would be expected for the protons on the pyridine (B92270) ring and the phenyl substituent. The pyridine portion of the fused ring system would typically show three aromatic protons. Their chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen atom and the fused oxazole (B20620) ring. The phenyl group would contribute signals corresponding to its five protons, likely appearing as complex multiplets in the aromatic region of the spectrum. The precise chemical shifts (δ, ppm) and coupling constants (J, Hz) would allow for the unambiguous assignment of each proton in the molecule's structure.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of a specific proton signal to its corresponding carbon signal.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:
C=N stretching from the oxazole and pyridine rings.
C=C stretching vibrations within the aromatic phenyl and pyridine rings.
C-O stretching from the oxazole ring.
C-H stretching and bending modes for the aromatic protons.
The combination of these bands provides a unique fingerprint for the compound, confirming the presence of the fused heterocyclic and phenyl moieties.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the cleavage of the heterocyclic rings and the phenyl substituent, providing further confirmation of the compound's structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₂H₈N₂O), HRMS would be used to confirm this specific molecular formula, distinguishing it from other compounds that might have the same nominal mass.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic and photophysical properties of the 2-phenyloxazolo[4,5-b]pyridine (B2659608) core are highly sensitive to the nature and position of substituents on the phenyl ring, as well as the surrounding solvent environment.
UV-Vis Spectroscopy for Electronic Transitions
The electronic absorption spectra of 2-phenyloxazolo[4,5-b]pyridine derivatives are characterized by transitions within the conjugated π-system. Studies on a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP) show that the absorption and excitation spectra are dependent on the substituents attached to the phenyl ring. researchgate.net For instance, the spectral characteristics of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) have been investigated in various solvents. nih.govresearchgate.net The solvent effects on absorption data, when analyzed, indicate the nature of the electronic transitions within the molecule. researchgate.net
Fluorescence Properties and Characterization
The fluorescence behavior of dyes based on the oxazolo[4,5-b]pyridine (B1248351) ring is a subject of significant interest. researchgate.net These compounds often exhibit a strong charge-transfer character in their fluorescent emissions. researchgate.net The fluorescence quantum yields are strongly associated with the electron-donating strength and the position of substituents on the phenyl group. researchgate.net For a series of HPOP derivatives, quantum yields were found to range widely from 0.009 to 0.538. researchgate.net
The fluorescence of these compounds is also highly dependent on the solvent. For DMAPOP, the fluorescence quantum yield was observed to vary as a function of solvent polarity. researchgate.net In a study of various derivatives, it was noted that the fluorescence lifetimes are relatively short, typically in the range of 1.4 to 2 ns in polar solvents like acetonitrile, and are only slightly dependent on solvent polarity. researchgate.net
| Compound | Substituent | Fluorescence Quantum Yield (Φ) | Notes |
|---|---|---|---|
| HPOP Derivatives | Various on 2-hydroxyphenyl | 0.009 - 0.538 | Yield depends on donor strength and position of the substituent. researchgate.net |
| DMAPOP | 4'-N,N-dimethylamino | Varies with solvent polarity | Exhibits a single emission band in both aprotic and protic solvents. researchgate.net |
Investigation of Ground and Excited State Dipole Moments
The introduction of electron-donating or electron-withdrawing groups into the 2-phenyloxazolo[4,5-b]pyridine molecule can significantly increase the dipole moments in both the ground and excited states. researchgate.net This change is indicative of intramolecular charge transfer (ICT) upon excitation. The effect of solvent polarity on the Stokes shift (the difference between the absorption and emission maxima) can be used to estimate the change in dipole moment between the ground and excited states using the Lippert-Mataga equation. A Lippert-Mataga plot for DMAPOP demonstrates a significant increase in the dipole moment upon excitation, confirming the charge-transfer nature of the excited state. researchgate.net
Advanced Spectroscopic Methods
Linear-Dichroic IR Spectroscopy
There is currently a lack of available studies in the searched scientific literature that employ linear-dichroic IR spectroscopy for the structural characterization of this compound or its isomers.
Computational and Theoretical Investigations of 2 Phenyloxazolo 5,4 B Pyridine
Quantum Chemical Calculations (DFT, etc.)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of the oxazolo[5,4-b]pyridine (B1602731) scaffold. These methods allow for a detailed analysis of the molecule's electronic structure, the energetic feasibility of its formation, and its behavior upon electronic excitation.
DFT calculations are frequently employed to analyze the electronic structure of heterocyclic compounds, providing insights into their reactivity and photophysical properties. For the analogous oxazolo[4,5-b]pyridine (B1248351) derivatives, studies have investigated the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions and charge transfer characteristics. researchgate.net
These analyses reveal how different substituents on the phenyl and pyridine (B92270) rings can modulate the energy levels of the HOMO and LUMO, thereby tuning the molecule's absorption and emission spectra. researchgate.net The calculated electronic properties, such as electron density distribution and electrostatic potential maps, help in predicting sites susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications.
Table 1: Representative Frontier Orbital Energies for Substituted Oxazolo[4,5-b]pyridine Derivatives (Illustrative Data)
| Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| -H (Parent Compound) | -6.5 | -1.8 | 4.7 |
| -NO₂ (Electron Withdrawing) | -7.1 | -2.5 | 4.6 |
| -OCH₃ (Electron Donating) | -6.1 | -1.5 | 4.6 |
Note: The data in this table is illustrative and based on general principles observed in related heterocyclic systems to demonstrate the utility of DFT calculations.
Computational studies have been crucial in understanding the mechanisms of reactions that form fused pyridine heterocycles. For instance, the formation of the related 2-aminothiazolo[5,4-b]pyridine (B1330656) has been mechanistically detailed, providing a model for the cyclization processes that could lead to the oxazolo[5,4-b]pyridine core. researchgate.net Quantum chemical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and the most favorable reaction pathways. Such theoretical investigations are vital for optimizing reaction conditions, including temperature, catalysts, and solvents, to improve the yield and purity of synthetic procedures.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the properties of electronically excited states. rsc.orgrsc.org It is used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, and to understand the nature of electronic transitions (e.g., π-π* or n-π*). For compounds like oxazolo[4,5-b]pyridine derivatives, TD-DFT has been used to investigate excited-state intramolecular charge transfer (ICT). researchgate.net These calculations can explain the influence of solvent polarity on fluorescence spectra (solvatochromism) and predict emission wavelengths. researchgate.net Understanding these properties is critical for the design of new fluorescent probes and materials for optical applications. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques for investigating how molecules like 2-phenyloxazolo[5,4-b]pyridine interact with biological macromolecules, particularly proteins. These methods are foundational in medicinal chemistry for mechanistic research and drug discovery.
Molecular docking is widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a protein. Numerous studies on the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold have demonstrated its utility as a "privileged structure" in medicinal chemistry, capable of binding to various protein kinases. nih.gov Docking simulations have been performed to understand the binding of these derivatives to targets such as phosphoinositide 3-kinase (PI3K), epidermal growth factor receptor tyrosine kinase (EGFR-TK), and c-KIT. nih.govnih.govnih.gov
These studies predict the binding energy, which is an estimate of the ligand-protein binding affinity. By comparing the predicted affinities of different derivatives, researchers can establish structure-activity relationships (SAR) that guide the design of more potent and selective inhibitors. For example, docking studies revealed that for thiazolo[5,4-b]pyridine-based PI3K inhibitors, the N-heterocyclic core is directly involved in key hydrogen bond interactions within the kinase's ATP binding pocket. nih.gov
Table 2: Representative Predicted Binding Energies from Docking Studies of Thiazolo[5,4-b]pyridine Analogs with Protein Kinases (Illustrative Data)
| Compound Series | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-Aryl-thiazolo[5,4-b]pyridines | PI3Kα | -9.5 | Val851, Lys802 |
| Substituted-thiazolo[5,4-b]pyridines | EGFR-TK (T790M) | -8.8 | Cys797, Met793 |
| Amide-thiazolo[5,4-b]pyridines | c-KIT (V560G/D816V) | -10.2 | Cys673, Thr670 |
Note: This table presents illustrative data derived from studies on the analogous thiazolo[5,4-b]pyridine scaffold to exemplify the outputs of molecular docking studies.
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into a protein's binding site. This allows for the precise prediction of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. actascientific.com For instance, docking of a potent thiazolo[5,4-b]pyridine inhibitor into PI3Kα showed the scaffold forming a crucial hydrogen bond with the hinge region residue Val851 and a water-bridged interaction with other key residues. nih.gov Similarly, docking simulations of EGFR-TK inhibitors based on this scaffold revealed essential hinge interactions and hydrogen bonding with Cys797, a residue critical for covalent inhibitors. nih.gov
This detailed interaction mapping is fundamental for mechanistic research, explaining why certain structural modifications enhance or diminish biological activity. It provides a rational basis for designing next-generation molecules with improved potency and selectivity by optimizing these specific molecular interactions.
Structure-Reactivity Relationships (SRR) via Computational Approaches
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing compounds with specific biological or material properties. Computational approaches provide a framework to quantify these relationships, offering insights that are often difficult to obtain through experimental methods alone.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on closely related analogues, such as other oxazolopyridines and benzoxazoles.
A typical QSAR model takes the form of a linear equation:
Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)
Where the descriptors are calculated physicochemical, electronic, or topological properties of the molecules. For a series of anti-inflammatory oxazolopyridine analogues, relevant descriptors might include:
Hydrophobicity (log P): This descriptor quantifies the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes.
Electronic Parameters (e.g., Hammett constants, dipole moment): These describe the electron-donating or withdrawing nature of substituents, influencing how the molecule interacts with biological targets.
Steric Descriptors (e.g., Molar Refractivity, van der Waals volume): These parameters account for the size and shape of the molecule, which determines its fit within a receptor's binding site.
Topological Indices: These numerical values are derived from the graph representation of the molecule and encode information about its size, shape, and degree of branching.
QSAR studies on antifungal oxazolo-(4,5-b) pyridines have highlighted the importance of specific topological and connectivity descriptors in modeling their activity. researchgate.net These models help in rapidly screening virtual libraries of compounds to identify those with the highest predicted efficacy, thereby streamlining the drug development process. researchgate.net
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capability | Reactivity and charge-transfer interactions |
This table is illustrative and based on common descriptors used in QSAR studies of related heterocyclic systems.
The biological activity and physical properties of the this compound core can be finely tuned by introducing various substituents onto the phenyl ring. Computational methods, particularly Density Functional Theory (DFT), are invaluable for systematically exploring how these substituents alter the electronic and steric profile of the parent molecule. researchgate.net
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These effects are transmitted through the molecular framework via inductive and resonance effects. The Hammett substituent constant (σ) is a widely used scale to quantify these electronic influences. researchgate.netutexas.edu
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), have negative σ values and increase the electron density on the aromatic system. This can enhance the molecule's ability to participate in certain reactions or interactions.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have positive σ values and decrease the electron density. utexas.edu This can make the molecule more susceptible to nucleophilic attack or alter its binding affinity to a target.
DFT calculations can predict changes in properties like the dipole moment, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) upon substitution. nih.gov For instance, adding an EWG to the phenyl ring of this compound is expected to lower the HOMO and LUMO energy levels, affecting its reactivity and spectral properties. researchgate.net
Steric Effects: The size and three-dimensional shape of a substituent can be as crucial as its electronic properties. A bulky substituent, like a tert-butyl group, can physically hinder the molecule from approaching a receptor's binding site (steric hindrance). Conversely, it might provide a better fit if the binding pocket has a corresponding large cavity. Computational chemistry allows for the precise calculation of molecular volumes and surface areas, providing quantitative measures of these steric effects.
Table 2: Illustrative Electronic and Steric Effects of Common Substituents on a Phenyl Ring
| Substituent | Hammett Constant (σp) | Electronic Effect | Steric Effect |
|---|---|---|---|
| -H (Hydrogen) | 0.00 | Neutral | Minimal |
| -OCH₃ (Methoxy) | -0.27 | Electron-Donating | Moderate |
| -CH₃ (Methyl) | -0.17 | Electron-Donating | Moderate |
| -Cl (Chloro) | 0.23 | Electron-Withdrawing | Moderate |
| -CN (Cyano) | 0.66 | Strongly Electron-Withdrawing | Moderate (Linear) |
| -NO₂ (Nitro) | 0.78 | Strongly Electron-Withdrawing | Moderate |
Data is representative and based on established Hammett constants and general chemical principles. cambridge.org
Photophysical Behavior Modeling
The unique electronic structure of this compound makes it a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe. Theoretical modeling provides deep insights into its absorption, emission, and excited-state properties.
Upon absorption of light, molecules are promoted to an excited electronic state. In molecules like this compound, which contain both electron-rich (oxazolopyridine) and potentially tunable (phenyl) moieties, this excitation can lead to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to model the electronic absorption and emission spectra of molecules. researchgate.net By analyzing the molecular orbitals involved in the electronic transitions (e.g., the transition from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), the nature of the excited state can be characterized.
For this compound, the HOMO is typically localized on the more electron-rich part of the molecule, while the LUMO may be distributed across the entire π-system. An electronic transition from a HOMO localized on one part of the molecule to a LUMO on another signifies a charge-transfer excitation. nih.gov This ICT character is crucial as it often leads to a large change in dipole moment upon excitation, making the fluorescence properties highly sensitive to the solvent polarity. nih.gov The introduction of strong EDGs on the phenyl ring would likely enhance this charge-transfer character, leading to a red-shift (shift to longer wavelengths) in the emission spectrum.
The presence of a nitrogen atom in the pyridine ring of this compound makes it a basic center, capable of accepting a proton (H⁺) in acidic media to form a cation. plos.org This protonation event can dramatically alter the molecule's electronic structure and, consequently, its photophysical properties.
Computational studies can predict the most likely site of protonation by calculating the proton affinity of each basic atom in the molecule. For this scaffold, the pyridine nitrogen is the most probable protonation site due to the high electron density and availability of its lone pair of electrons. plos.org
Upon protonation, the pyridinium (B92312) moiety becomes a much stronger electron-withdrawing group. This has several key consequences that can be modeled computationally:
Absorption Spectra: Protonation typically causes a significant red-shift in the absorption spectrum. The enhanced electron-withdrawing nature of the pyridinium ring lowers the LUMO energy, reducing the HOMO-LUMO gap and thus the energy required for electronic excitation.
Fluorescence: The effect on fluorescence can be more complex. The protonated species may exhibit its own characteristic fluorescence, often at a different wavelength than the neutral molecule. In some cases, protonation can lead to fluorescence quenching if it introduces new non-radiative decay pathways.
Charge Transfer: Protonation drastically enhances the intramolecular charge transfer character of the excited state. The positively charged pyridinium ring acts as a powerful electron sink, facilitating a more complete transfer of charge from the phenyl-oxazole portion of the molecule upon photoexcitation.
These computational predictions are vital for designing fluorescent sensors that can respond to changes in pH, as the protonation-induced shifts in absorption or emission can be used as a signaling mechanism.
Applications of 2 Phenyloxazolo 5,4 B Pyridine in Chemical and Materials Science
Role as Building Blocks in Organic Synthesis
The rigid, planar structure of the oxazolo[5,4-b]pyridine (B1602731) core makes it an excellent foundation for the construction of diverse organic molecules. Its inherent chemical properties allow for various synthetic transformations, establishing it as a key intermediate in synthetic chemistry.
The 2-phenyloxazolo[5,4-b]pyridine framework serves as a valuable scaffold for creating novel and synthetically challenging heterocyclic systems. A notable example is the acid-catalyzed rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines. When treated with aluminum chloride, these compounds undergo a transformation to yield benzo[c] researchgate.netnih.govnaphthyridinones, a class of compounds that are otherwise difficult to synthesize. acs.org This rearrangement proceeds under mild conditions (90 °C) with fast reaction times, typically under four hours, and utilizes inexpensive, commercially available reagents. acs.org
This synthetic utility highlights the role of the oxazolopyridine core as a latent naphthyridinone, providing a strategic pathway to polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. The development of such synthetic methodologies expands the chemical space accessible from simple heterocyclic precursors. acs.org Similarly, the related thiazolo[5,4-b]pyridine (B1319707) scaffold has been recognized as a "privileged structure" in medicinal chemistry, serving as a template for designing potent kinase inhibitors. nih.govnih.gov This underscores the broader importance of such fused pyridine (B92270) systems in developing complex, functional molecules. nih.govnih.gov
Exploration in Advanced Materials Science
The unique electronic and photophysical characteristics of the this compound scaffold have prompted investigations into its use in advanced materials, particularly for optoelectronic applications.
The electronic behavior of molecules is fundamental to their application in materials science. For derivatives of oxazolo[5,4-b]pyridine, these properties have been probed using both experimental and computational methods. For instance, the electronic transitions of benzo[c] researchgate.netnih.govnaphthyridinones, synthesized from oxazolopyridine precursors, have been studied using steady-state UV-vis spectroscopy. acs.org
In analogous heterocyclic systems like researchgate.netnih.govresearchgate.nettriazolo[4,3-c]quinazolines, electrochemical investigations and DFT calculations have been performed to understand their electronic structure. nih.gov These studies provide insights into the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are crucial for designing materials for electronic devices. The electron-withdrawing nature of fused aza-heterocyclic rings, such as the one in this compound, is a key feature explored in the design of donor-acceptor molecules for optical materials. nih.gov
The fluorescence and light-emitting properties of oxazolopyridine derivatives are of significant interest for applications in light-emitting diodes (LEDs), nonlinear optical (NLO) systems, and as functional dyes. The photophysical properties of these compounds are often sensitive to their molecular structure and their environment, such as the polarity of the solvent. nih.gov
A detailed study on the structural isomer, 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), revealed its spectral characteristics in various solvents. researchgate.netnih.gov Unlike similar compounds, DMAPOP emits a single emission band in both aprotic and protic solvents. researchgate.netnih.gov The effect of solvent polarity on the absorption and emission spectra, known as solvatochromism, has been analyzed, indicating a significant charge transfer character in the excited state. nih.govresearchgate.net
The table below summarizes the photophysical data for DMAPOP in different solvents, illustrating the influence of the solvent environment on its fluorescence properties.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Cyclohexane | 352 | 395 | 3280 | 0.85 |
| Dioxane | 356 | 412 | 4150 | 0.72 |
| Acetonitrile | 362 | 468 | 6640 | 0.55 |
| Methanol | 362 | 488 | 7680 | 0.04 |
| Glycerol | 368 | 482 | 6820 | 0.12 |
This interactive table is based on data for the structural isomer 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine. researchgate.net
Research on related triazoloquinazoline systems has also shown that structural modifications can significantly improve fluorescence quantum yields in solution. nih.gov These findings demonstrate the potential for tuning the photophysical properties of these heterocyclic compounds through chemical design, making them promising candidates for the development of new materials for optoelectronic devices and fluorescent probes. nih.govacs.org
Catalytic Applications
While the primary research focus on this compound has been on its synthetic utility and material properties, the broader class of N-heterocycles is widely used in catalysis.
Nitrogen-containing heterocyclic compounds are versatile ligands in organometallic chemistry and homogeneous catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. mdpi.com Functionalized derivatives of this compound, featuring specific substituent groups, could potentially act as ligands for various metal catalysts.
Although direct catalytic applications of this compound derivatives are not extensively documented, related structures like researchgate.netnih.govresearchgate.nettriazoloquinazolines are recognized as important platforms in materials science due to their electronic properties. nih.gov The design principles used for these materials, which involve creating donor-acceptor systems, are also relevant in the development of photocatalysts and ligands that can influence the electronic environment of a metal center. The synthetic accessibility and stability of the oxazolopyridine core make it an attractive, albeit underexplored, scaffold for the development of novel ligands for organometallic catalysis.
Bio-Interactions at the Molecular Level (excluding clinical outcomes)
The this compound scaffold, a heterocyclic structure of interest in medicinal chemistry, has been investigated for its potential interactions with various enzymes at a molecular level. While direct in vitro mechanistic studies on the specific compound this compound are limited in publicly available research, studies on structurally related analogs and isomers provide valuable insights into its potential bio-interactions. These investigations focus on the non-clinical, mechanistic aspects of how these molecules engage with biological targets.
Enzyme Interaction Studies (in vitro mechanistic studies)
In vitro enzymatic assays are crucial for elucidating the direct inhibitory or interactive potential of a compound against a specific protein target. For the oxazolopyridine scaffold and its derivatives, several key enzymes have been the subject of such investigations.
While direct studies on this compound are not extensively documented, research on the closely related thiazolo[5,4-b]pyridine core provides insights into the potential for kinase inhibition. Thiazolo[5,4-b]pyridines, where the oxygen atom in the oxazole (B20620) ring is replaced by a sulfur atom, have been identified as potent inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3Ks) and c-KIT.
For instance, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues demonstrated potent PI3K inhibitory activity. The N-heterocyclic core of these compounds was found to be directly involved in binding to the kinase through key hydrogen bond interactions within the ATP-binding pocket. researchgate.netmdpi.comnih.gov Molecular docking studies revealed that the thiazolo[5,4-b]pyridine scaffold can fit into the ATP binding pocket of PI3Kα, forming a hydrogen bond with the Val851 residue in the hinge region. mdpi.com The pyridyl group attached to the core scaffold was found to be a crucial moiety for enzymatic potency, as its replacement with a phenyl group led to a significant decrease in activity. researchgate.netmdpi.com
Furthermore, derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT kinase, including mutants that confer resistance to existing inhibitors like imatinib. nih.govmdpi.com The thiazolo[5,4-b]pyridine scaffold can act as a hinge-binding motif, with the nitrogen at position 4 being a key interaction point for PI3K, while the nitrogen at position 1 and a 2-amino group can form hydrogen bonds with the hinge region of ITK kinase. mdpi.com
Table 1: Kinase Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives This table presents data for thiazolo[5,4-b]pyridine derivatives, which are structural analogs of this compound.
| Compound Class | Target Kinase | Derivative Example | IC₅₀ (nM) |
|---|---|---|---|
| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines | PI3Kα | Compound 19a | 3.6 researchgate.netmdpi.com |
| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines | PI3Kγ | Compound 19a | (nanomolar range) researchgate.netnih.gov |
| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines | PI3Kδ | Compound 19a | (nanomolar range) researchgate.netnih.gov |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT (V560G/D816V mutant) | Compound 6r | 4770 nih.govmdpi.com |
Research into the interaction of oxazolopyridine derivatives with topoisomerase II has yielded significant findings. A study focused on 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives, which are positional isomers of this compound, identified them as novel candidate antitumor agents targeting human DNA topoisomerase IIα (hTopo IIα). nih.gov
In this study, the compound 2-(4-butylphenyl)oxazolo[4,5-b]pyridine demonstrated potent inhibitory activity against hTopo IIα with an IC₅₀ value of 2 µM. nih.gov This level of inhibition was found to be more potent than the reference drug etoposide. Molecular docking and molecular dynamic simulation studies were conducted to understand the mechanism of inhibition, suggesting a direct interaction with the enzyme. nih.gov
Table 2: Topoisomerase IIα Inhibitory Activity of a 2-(substitutedphenyl)oxazolo[4,5-b]pyridine Derivative This table presents data for a positional isomer of this compound.
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Human Topoisomerase IIα | 2 nih.gov |
The oxazolopyridine scaffold has been explored for its potential to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in various cellular processes. A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. researchgate.net Several of these compounds displayed significant inhibitory activity, with IC₅₀ values in the sub-micromolar range. For example, compounds 7d, 7e, 7g, and 7c from this series exhibited IC₅₀ values of 0.34, 0.39, 0.47, and 0.53 µM, respectively. researchgate.net
In another study, 2-(3-pyridyl)oxazolo[5,4-f]quinoxalines were identified as ATP-competitive GSK-3 kinase inhibitors. nih.gov Co-crystallization with GSK-3β revealed that these compounds bind with their hinge-oriented planar tricyclic system. nih.gov
Table 3: GSK-3β Inhibitory Activity of Selected Oxazolo[4,5-b]pyridine-based Derivatives
| Compound Series | Derivative Example | IC₅₀ (µM) |
|---|---|---|
| Piperazine-linked oxazolo[4,5-b]pyridines | Compound 7d | 0.34 researchgate.net |
| Piperazine-linked oxazolo[4,5-b]pyridines | Compound 7e | 0.39 researchgate.net |
| Piperazine-linked oxazolo[4,5-b]pyridines | Compound 7g | 0.47 researchgate.net |
| Piperazine-linked oxazolo[4,5-b]pyridines | Compound 7c | 0.53 researchgate.net |
Currently, there is a lack of published in vitro studies specifically investigating the inhibitory activity of this compound or its close derivatives against Dihydroorotate Dehydrogenase (DHODH). Research on DHODH inhibitors has predominantly focused on other heterocyclic scaffolds such as triazolopyrimidines and isoxazolopyrimidines. nih.govnih.govnih.govosti.gov Therefore, the potential for this compound to act as a DHODH inhibitor remains to be elucidated through future enzymatic assays.
The interaction of pyridine-containing compounds with Lysine Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase involved in histone demethylation, has been an area of active research. While direct studies on this compound are not available, the broader class of pyridine-containing molecules has shown promise as LSD1 inhibitors.
For example, a class of pyrrolo[2,3-c]pyridines has been discovered as highly potent and reversible LSD1 inhibitors. nih.govtheraindx.com One compound from this series, compound 46, exhibited an IC₅₀ value of 3.1 nM in an LSD1 enzymatic assay. theraindx.com Another study on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds also identified them as potent LSD1 inhibitors. consensus.app The crystal structure of LSD1 in complex with a reversible inhibitor containing a central pyridine ring revealed that the pyridine ring is located in the middle of the substrate-binding cavity. mdpi.com Docking studies with other pyridine-containing inhibitors, such as nih.govtheraindx.comconsensus.apptriazolo[4,5-d]pyrimidine derivatives, have suggested that hydrogen interactions between the nitrogen atom in the pyridine ring and key residues like Met332 could be responsible for their inhibitory activity. nih.gov These findings highlight the importance of the pyridine moiety for interaction with LSD1, suggesting that the this compound core could potentially interact with this enzyme, though experimental verification is required.
Table 4: LSD1 Inhibitory Activity of a Pyrrolo[2,3-c]pyridine Derivative This table presents data for a pyridine-containing heterocyclic compound, not a direct analog of this compound.
| Compound Class | Derivative Example | IC₅₀ (nM) |
|---|---|---|
| Pyrrolo[2,3-c]pyridines | Compound 46 | 3.1 theraindx.com |
Acetylcholinesterase/Butyrylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical strategy in the management of Alzheimer's disease, as it helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov While specific cholinesterase inhibition data for this compound is not extensively detailed, the broader class of pyridine derivatives has been a major focus for developing potent cholinesterase inhibitors. nih.gov
Research into novel pyridine-based compounds has yielded significant findings. For instance, a series of pyridine derivatives bearing a carbamic or amidic function were designed and synthesized to act as cholinesterase inhibitors. nih.gov Within this series, one carbamate (B1207046) derivative emerged as a highly potent human AChE (hAChE) inhibitor with an IC₅₀ value of 0.153 µM, while another was identified as the most potent inhibitor of human BuChE (hBChE) with an IC₅₀ of 0.828 µM. nih.gov Molecular docking studies of these related pyridine compounds indicated an ability to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, suggesting a mixed inhibition mechanism. nih.gov
Furthermore, studies on other heterocyclic systems containing pyridine moieties have shown dual inhibitory potential. One pyridazine-containing compound was identified as a potent dual inhibitor with IC₅₀ values of 0.26 µM for AChE and 0.19 µM for BuChE, outperforming the standard drug rivastigmine. nih.gov These findings on structurally related compounds underscore the potential of the pyridine scaffold, including the oxazolo[5,4-b]pyridine core, as a template for designing effective cholinesterase inhibitors.
Receptor Binding Profiling (in vitro mechanistic studies)
In vitro receptor binding assays are crucial for determining the affinity and specificity of a compound for its biological target. Derivatives of this compound have been specifically investigated as potential imaging agents for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov
A study focused on 5-fluoro-2-aryloxazolo[5,4-b]pyridines evaluated their binding affinity to Aβ plaques in post-mortem human brain tissue from Alzheimer's disease patients. A competition binding assay using a reference radioligand was employed to determine the inhibition constant (Kᵢ) for these compounds. Lower Kᵢ values indicate higher binding affinity. The study identified several compounds with high affinity for β-amyloid aggregates, making them promising candidates for the development of Positron Emission Tomography (PET) ligands. nih.gov The lipophilicity (expressed as cLogP) was also considered, as lower values are often associated with reduced non-specific binding in the brain. nih.gov
The binding affinities of selected 5-fluoro-2-aryloxazolo[5,4-b]pyridine derivatives are presented below.
| Compound | Substituent (R) | Kᵢ (nM) | cLogP |
|---|---|---|---|
| 14b | 4-(Methylamino)phenyl | 16 | 3.24 |
| 16b | 4-(Methylamino)-3-nitrophenyl | 6.6 | 3.21 |
| 17b | 4-(Dimethylamino)phenyl | 20 | 3.64 |
Data sourced from ACS Med. Chem. Lett. 2011. nih.gov
These results demonstrate that the 2-aryloxazolo[5,4-b]pyridine scaffold can be chemically modified to achieve potent and specific binding to Aβ plaques, highlighting its utility in the development of diagnostic tools for neurodegenerative diseases. nih.gov
Modulation of Specific Molecular Targets and Pathways (mechanistic studies)
The oxazolo[5,4-b]pyridine skeleton is structurally similar to the thiazolo[5,4-b]pyridine core, which has been extensively studied for its ability to modulate key molecular pathways, particularly those involved in cancer. Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.govnih.gov
The PI3K signaling pathway is vital for cell growth, proliferation, and survival, and its abnormal activation is a driving force in many cancers. mdpi.com A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues showed potent inhibitory activity against PI3K enzymes. nih.gov Docking analysis revealed that the N-heterocyclic core of these compounds binds directly to the ATP binding pocket of the kinase. mdpi.com One representative compound, 19a , demonstrated nanomolar IC₅₀ values against multiple PI3K isoforms. nih.govmdpi.com
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|
| 19a | 3.6 | 38 | 23 | 7.4 |
Data on thiazolo[5,4-b]pyridine analogue 19a sourced from Molecules 2020. nih.govmdpi.com
Similarly, other thiazolo[5,4-b]pyridine derivatives have been developed as potent EGFR-TK inhibitors, targeting mutations that confer resistance to existing therapies in non-small cell lung cancer. nih.gov Mechanistic studies confirmed that the lead compounds act as inhibitors of EGFR-TK autophosphorylation and induce apoptosis in cancer cells. nih.gov Given the high structural analogy, these findings strongly suggest that the this compound scaffold could also be a promising template for developing inhibitors of these critical signaling pathways.
Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition, nucleic acid synthesis inhibition)
The antimicrobial potential of oxazolopyridine derivatives has been linked to fundamental cellular processes such as DNA replication and synthesis. It has been proposed that the oxazolo[4,5-b]pyridine (B1248351) ring system may function as an analogue of the purine (B94841) bases adenine (B156593) and guanine. researchgate.net This structural mimicry could lead to the inhibition of nucleic acid synthesis, a mechanism used by many antimicrobial and antiviral agents. researchgate.netdrugbank.comresearchgate.net
An alternative and well-established mechanism for antimicrobial action is the inhibition of bacterial DNA gyrase. nih.gov This enzyme, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibiotics. nih.govresearchgate.net The fluoroquinolone class of antibiotics functions by inhibiting DNA gyrase. researchgate.net It is hypothesized that oxazolopyridine compounds may also exert their antibacterial effects through this mechanism. researchgate.net
This hypothesis is supported by evidence from the closely related thiazolo[5,4-b]pyridine scaffold. Analogues with this core structure have been identified as inhibitors of DNA gyrase B, one of the two subunits (GyrA and GyrB) that form the functional enzyme. nih.govnih.gov The ability of quinolone drugs to dually target both DNA gyrase and the related enzyme topoisomerase IV is a key strategy to enhance potency and reduce the development of resistance. nih.gov The structural features of this compound suggest its potential to interact with these bacterial topoisomerases, representing a promising avenue for the development of new antibacterial agents. researchgate.netnih.gov
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies for Enhanced Efficiency
The advancement of synthetic methodologies is crucial for the efficient and sustainable production of 2-Phenyloxazolo[5,4-b]pyridine and its analogs. Future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and efficient strategies.
One promising avenue is the development of one-pot synthesis protocols. For the related 2-(phenyl)oxazolo[4,5-b]pyridine derivatives, an efficient one-pot benzoylation route using a silica-supported perchloric acid catalyst has been described. researchgate.net This approach offers high conversion rates, simple workup procedures, and the use of a reusable catalyst under ambient conditions. researchgate.net Adapting such solid-support catalysis for the [5,4-b] isomer could significantly improve synthetic efficiency and environmental friendliness.
Furthermore, modern cross-coupling reactions, which have been successfully applied to similar heterocyclic systems, represent a key future direction. For instance, the Suzuki cross-coupling reaction is a cornerstone in the synthesis of novel thiazolo[5,4-b]pyridine (B1319707) derivatives, enabling the introduction of diverse aryl and heteroaryl moieties. nih.govnih.gov Exploring the applicability of Suzuki, Stille, and Buchwald-Hartwig couplings could provide versatile and high-yield pathways to previously inaccessible derivatives of this compound. The use of green solvents, such as sabinene, which has been investigated for thiazolo[5,4-b]pyridine synthesis, could also be a focus for developing more sustainable processes. researchgate.netresearchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Analogs |
| Solid-Supported Catalysis | Reusable catalyst, high conversion, simple workup, ambient conditions. researchgate.net | 2-(Phenyl)oxazolo[4,5-b]pyridine researchgate.net |
| Palladium-Catalyzed Cross-Coupling | High yields, broad substrate scope, functional group tolerance. nih.govnih.gov | Thiazolo[5,4-b]pyridine nih.govnih.gov |
| Green Solvent Synthesis | Reduced environmental impact, potential for recycling. researchgate.netresearchgate.net | Thiazolo[5,4-b]pyridine researchgate.netresearchgate.net |
| One-Pot Reactions | Increased efficiency, reduced waste, shorter reaction times. researchgate.net | 2-(Phenyl)oxazolo[4,5-b]pyridine researchgate.net |
Exploration of Diverse Derivatization Pathways
To fully explore the chemical space and potential applications of this compound, extensive derivatization is necessary. Future work should systematically investigate the functionalization of both the phenyl ring and the oxazolopyridine core.
While substitution on the phenyl ring is a known pathway for creating analogs with varied electronic and steric properties, nih.gov derivatization of the heterocyclic nucleus is less explored and holds immense potential. Research on the analogous thiazolo[5,4-b]pyridine scaffold has demonstrated that positions on the pyridine (B92270) ring can be functionalized to tune the molecule's properties and biological interactions. nih.gov For example, introducing substituents at positions analogous to the 5-, 6-, or 7-positions of the oxazolopyridine core could modulate activity in biological systems or photophysical properties for materials science applications.
Developing synthetic routes to introduce a range of functional groups, such as halogens for further cross-coupling, amines, hydroxyls, and sulfonyl groups, will be essential. This will create a library of compounds for screening in various applications, from medicinal chemistry to materials science.
| Derivatization Site | Potential Functional Groups | Purpose of Derivatization |
| Phenyl Ring | Electron-donating/withdrawing groups, halogens, alkyl chains | Modulate electronic properties, solubility, and steric hindrance. nih.gov |
| Pyridine Ring | Amines, morpholinyl groups, halogens, aryl borates | Tune biological activity, introduce new reaction handles, alter binding modes. nih.govnih.gov |
| Oxazole (B20620) Ring | (Less common) | Investigate fundamental reactivity and stability. |
Advanced Computational Modeling for Predictive Chemistry
In silico methods are poised to accelerate the discovery and optimization of this compound derivatives. Advanced computational modeling can provide predictive insights into molecular properties, reactivity, and biological activity, thereby guiding synthetic efforts and reducing reliance on trial-and-error experimentation.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of novel derivatives, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These parameters are crucial for understanding the potential of these compounds in electronic applications, such as organic light-emitting diodes (OLEDs). nih.govrsc.org
Molecular docking simulations are another powerful tool, particularly for applications in medicinal chemistry. By modeling the interaction of this compound derivatives with the active sites of biological targets like protein kinases, researchers can predict binding affinities and modes. nih.govnih.govnih.gov This approach has been used effectively for related thiazolo- and pyrazolo-pyridine scaffolds to identify key interactions, such as hydrogen bonds with hinge regions of kinases. nih.govnih.gov Such studies can guide the design of derivatives with enhanced potency and selectivity.
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | HOMO/LUMO energies, molecular orbitals, polarizability. nih.gov | Materials Science (e.g., OLEDs) nih.gov |
| Molecular Docking | Binding affinity, interaction modes, target engagement. nih.govnih.gov | Medicinal Chemistry (e.g., kinase inhibitors) nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Drug Discovery |
| Molecular Dynamics (MD) Simulation | Conformational stability, solvent effects, binding dynamics. | Mechanistic Biology |
Expanding Applications in Materials Science
The inherent properties of the pyridine ring, such as its electron-deficient nature, make pyridine-containing compounds excellent candidates for electron-transporting materials (ETMs) in optoelectronic devices. rsc.org Future research should focus on evaluating this compound and its derivatives for applications in materials science, particularly in the field of organic electronics.
A significant area of exploration is their potential use in Organic Light-Emitting Diodes (OLEDs). Pyridine derivatives are known to be suitable as ETMs or host materials in OLEDs, contributing to high efficiency and thermal stability. rsc.org The rigid, planar structure of the oxazolopyridine core, combined with the tunable electronic properties through derivatization, could lead to novel materials with high triplet energy and balanced charge transport properties, which are crucial for high-performance phosphorescent OLEDs (PhOLEDs). epa.gov
The photophysical properties of these compounds, including their fluorescence and phosphorescence characteristics, warrant detailed investigation. Studies on similar heterocyclic systems like thiazolo[5,4-d]thiazoles have shown that molecular packing and intermolecular interactions in the solid state significantly influence their emissive properties. nih.gov A systematic study of the structure-property relationships in this compound derivatives could lead to the development of novel fluorophores for solid-state lighting and optical devices.
Unraveling Complex Molecular Interaction Mechanisms
A deeper understanding of how this compound derivatives interact with biological macromolecules is essential for their development as therapeutic agents. While some analogs have been investigated for anti-inflammatory activity, nih.gov the specific molecular mechanisms remain largely uncharacterized.
Future research should employ a combination of biochemical assays and structural biology techniques to elucidate these interactions. For instance, if derivatives are designed as kinase inhibitors—a common application for similar heterocyclic scaffolds nih.govnih.gov—enzymatic assays are needed to quantify their inhibitory potency and selectivity.
Molecular docking studies on related scaffolds suggest that the nitrogen atoms within the heterocyclic core are often crucial for forming hydrogen bonds with the hinge region of a kinase's ATP-binding pocket. nih.govnih.gov Experimental validation of these predicted binding modes through techniques like X-ray crystallography of protein-ligand complexes would provide invaluable insights. Furthermore, investigating interactions with other biological targets, such as DNA, is another potential avenue, as pyrazolo[3,4-b]pyridine analogs have been shown to act as DNA intercalators. cornell.edu Unraveling these complex mechanisms will be key to optimizing the design of new and effective bioactive molecules.
Q & A
Q. What are the established synthetic routes for 2-phenyloxazolo[5,4-b]pyridine, and what reagents are critical for its structural formation?
- Methodological Answer : The synthesis typically involves cyclization reactions between aminopyridine derivatives and carbonyl-containing reagents. For example, Clark et al. (1978) reported the use of phosphorus oxychloride and carboxylic acids to form the oxazole ring fused to pyridine, with phenyl groups introduced via Friedel-Crafts alkylation or Suzuki coupling . Key reagents include:
- Phosphorus oxychloride (POCl₃) : Facilitates cyclization and dehydration.
- Aryl boronic acids : For Suzuki-Miyaura cross-coupling to introduce phenyl groups.
- Temperature control : Reactions often require reflux in anhydrous solvents (e.g., DMF or THF) to prevent side-product formation .
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Method | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| Classical cyclization | POCl₃, carboxylic acid | 20–25 | |
| Optimized flow process | Automated temperature | 38–51 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR , HRMS , and X-ray crystallography . For example:
- NMR : Distinct chemical shifts for the oxazole protons (δ 8.2–8.5 ppm) and pyridine protons (δ 7.4–7.8 ppm) confirm ring fusion .
- HRMS : Precise mass determination (e.g., m/z 196.2047 for C₁₂H₈N₂O) validates molecular formula .
- X-ray diffraction : Resolves bond angles and planarity of the fused heterocyclic system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?
- Methodological Answer : Yield optimization involves:
- Continuous flow processes : Automated systems enhance reproducibility and reduce byproducts by maintaining precise temperature (e.g., 80–100°C) and reagent stoichiometry .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki coupling efficiency for phenyl group introduction .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while anhydrous conditions prevent hydrolysis .
Key Finding : A 2024 study achieved a 51% yield using continuous flow vs. 20% in batch reactions .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodological Answer : SAR studies highlight:
- Electron-withdrawing groups (EWGs) : Trifluoromethyl (-CF₃) at the pyridine C6 position enhances PI3Kα inhibition (IC₅₀ = 3.6 nM in thiazolo analogues) by increasing electrophilicity .
- Phenyl substitution : 2-Phenyl groups improve binding to hydrophobic kinase pockets, while para-chloro substitution on the phenyl ring boosts anti-inflammatory activity .
- Sulfonamide moieties : Critical for hydrogen bonding with catalytic lysine residues in enzymes .
Table 2 : Impact of Substituents on Biological Activity
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2-Phenyl (parent compound) | PI3Kα | 3600 | |
| 2-(4-Cl-Ph)-CF₃ | Anti-inflammatory | 120 |
Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in assay conditions or substituent effects. Strategies include:
- Dose-response validation : Re-testing compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) identifies binding poses that explain activity differences. For example, a 2020 study showed that 2-chlorophenyl sulfonamide derivatives bind deeper in the PI3Kα active site than phenyl analogues .
- Meta-analysis : Cross-referencing data from multiple studies to isolate substituent-specific effects .
Q. What role do computational methods play in designing novel this compound derivatives?
- Methodological Answer : Computational tools guide rational design:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or charge-transfer efficiency for optoelectronic applications .
- Molecular dynamics (MD) : Simulate binding stability in enzyme pockets (e.g., c-KIT inhibitors for GIST therapy) .
- QSAR models : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
